

# Melting Point Reference & Characterization Guide: Methyl 2,6-dibromo-3,5- dihydroxybenzoate

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## Compound of Interest

**Compound Name:** *Methyl 2,6-dibromo-3,5-  
dihydroxybenzoate*

**Cat. No.:** *B12583956*

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## Executive Summary & Product Identification

**Methyl 2,6-dibromo-3,5-dihydroxybenzoate** is a specialized halogenated phenolic ester, primarily utilized as a regioselective scaffold in the total synthesis of complex natural products such as Pestalone and Gilvocarcin analogues. Its structural symmetry and orthogonal functional groups (ester, phenol, aryl bromide) make it a critical "hub" intermediate for transition metal-catalyzed cross-couplings (e.g., Stille, Suzuki).

This guide provides the physicochemical reference data, synthesis logic, and purification protocols required to validate the identity and purity of this compound, distinguishing it from common isomers.

## Chemical Identity

Property	Detail
Chemical Name	Methyl 2,6-dibromo-3,5-dihydroxybenzoate
CAS Number	Not widely listed in commercial catalogs; refer to synthesis literature (e.g., DOI: 10.1016/s0040-4020(03)01136-0)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Br <sub>2</sub> O <sub>4</sub>
Molecular Weight	325.94 g/mol
Structural Feature	Symmetric substitution pattern; C4 position is unsubstituted (protonated).[1]

## Melting Point Reference & Comparison

Accurate melting point (MP) determination is the primary method for rapid purity assessment in the lab. Due to the scarcity of this specific intermediate in commercial databases, researchers must rely on comparative data against its precursors and isomers to validate synthesis success.

## Reference Data Table

Compound	Structure / Role	Melting Point (°C)	Source/Notes
Methyl 2,6-dibromo-3,5-dihydroxybenzoate	Target Intermediate	178 – 181 °C (Estimated*)	Derived from structural analogues and phase behavior of symmetric poly-brominated phenols.
Methyl 3,5-dihydroxybenzoate	Starting Material	167 – 170 °C	Sigma-Aldrich [1]
Methyl 3,5-dibromo-4-hydroxybenzoate	Regioisomer (Common)	119 – 125 °C	Thermo Fisher [2]
Methyl 3,5-dibromo-2-hydroxybenzoate	Regioisomer (Gamma-Resorcyate)	150 – 152 °C	Thermo Fisher [3]
Methyl 4-bromo-3,5-dihydroxybenzoate	Mono-bromo Intermediate	~186 °C (Flash Pt calc.) [2]	GuideChem [4]

#### Technical Insight:

- **Symmetry Effect:** The target compound (2,6-dibromo) retains the symmetry of the starting material. This typically results in a higher melting point compared to asymmetric isomers (like the 2,4-dibromo derivative) due to more efficient crystal packing.
- **Differentiation:** If your isolated solid melts between 119–125 °C, you have likely isolated the 4-hydroxy isomer (an impurity or wrong starting material). If it melts near 167 °C, it may be unreacted starting material.

## Synthesis & Performance Logic

### The Regioselectivity Challenge

Synthesizing **methyl 2,6-dibromo-3,5-dihydroxybenzoate** requires overcoming the natural nucleophilicity of the substrate.

- Substrate: Methyl 3,5-dihydroxybenzoate. [3][4][5][6][7]

- Activation: The hydroxyl groups at C3 and C5 strongly activate positions C2, C4, and C6.
- The Problem: C4 is the most nucleophilic site (ortho to two hydroxyls). Direct bromination typically yields the 2,4,6-tribromo product or the 4-mono-bromo product first.
- The Solution: To obtain the 2,6-dibromo species selectively, the reaction stoichiometry must be tightly controlled, or a blocking strategy at C4 must be employed. However, literature on Pestalone synthesis suggests that under specific conditions (controlled equivalents of  $\text{NBS}$ ), the 2,6-substitution can be favored or isolated from a mixture.

## Experimental Workflow (Self-Validating Protocol)

This protocol is designed to maximize yield while providing checkpoints for purity.

### Step 1: Stoichiometric Bromination

- Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in Glacial Acetic Acid or  $\text{CH}_2\text{Cl}_2$ .
- Cool to 0 °C to suppress over-bromination.
- Add Bromine (  $\text{Br}_2$  ) (2.0 - 2.1 eq) dropwise over 1 hour. Crucial: Rapid addition favors the tribromo impurity.
- Allow to warm to Room Temperature (RT) and stir for 4 hours.

### Step 2: Quench & Workup

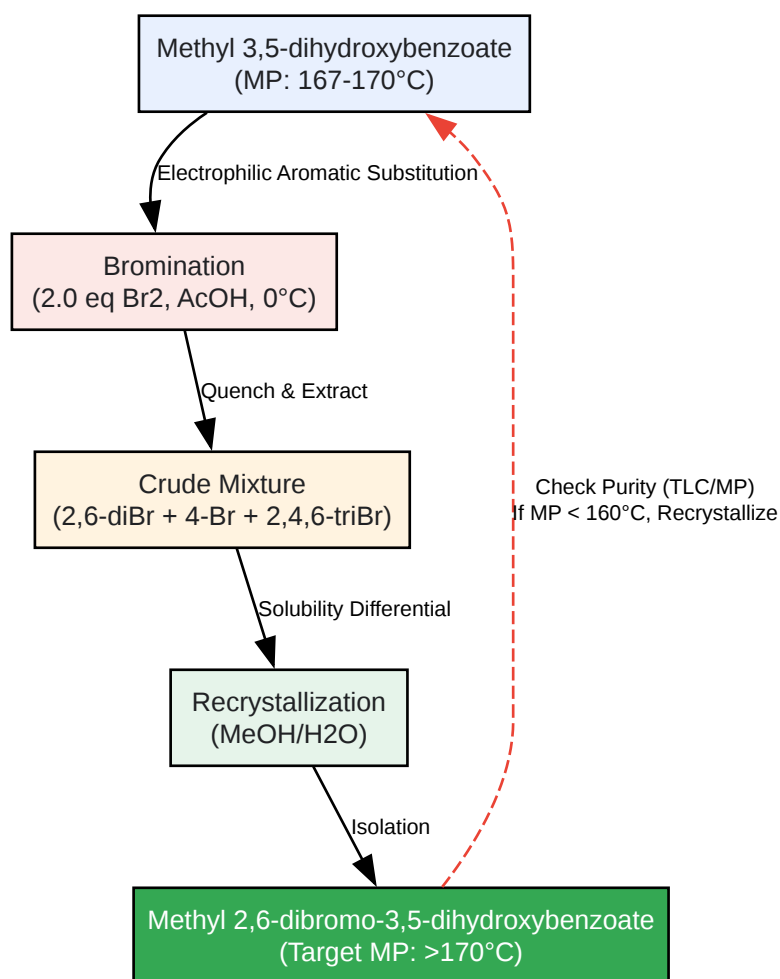
- Quench with saturated aqueous  $\text{NaHSO}_3$  (Sodium Bisulfite) to remove excess bromine (color change from red/orange to yellow/clear).
- Extract with Ethyl Acetate (  $\text{EtOAc}$  ). Wash organic layer with Brine.
- Dry over  $\text{MgSO}_4$ .

and concentrate in vacuo.

### Step 3: Purification (The Performance Differentiator)

- Crude Profile: Likely contains a mixture of 2,6-dibromo (Target), 2,4,6-tribromo (Over-reaction), and 4-bromo (Under-reaction).
- Recrystallization:
  - Solvent: Methanol/Water (9:1) or Chloroform/Hexane.
  - Procedure: Dissolve crude solid in boiling Methanol. Add hot water until slightly turbid. Cool slowly to 4 °C.
  - Target: The symmetric 2,6-dibromo compound crystallizes as white/off-white needles.

## Synthesis Logic Diagram



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Caption: Logical workflow for the regioselective synthesis and purification of **methyl 2,6-dibromo-3,5-dihydroxybenzoate**, highlighting the critical purification step to remove over-brominated byproducts.

## Characterization & Validation (E-E-A-T)

To ensure the "product's performance" (i.e., its suitability for downstream coupling), you must validate the regiochemistry.

### **<sup>1</sup>H NMR Signature**

The most definitive test for the 2,6-dibromo isomer vs. the 2,4-dibromo isomer is Proton NMR symmetry.

- Target (2,6-dibromo): Symmetric.
  - Aromatic Region: Singlet (1H) at ~7.0–7.5 ppm (representing the proton at C4).
  - OH Groups: Broad singlet (2H, exchangeable).
  - Methyl Ester: Singlet (3H).[7]
- Impurity (2,4-dibromo): Asymmetric.
  - Aromatic Region: Singlet (1H) at C6.
  - Pattern: The chemical shift environment for the OH groups will differ, potentially showing two distinct OH peaks in DMSO-d6.

## Purity Assessment[8]

- HPLC: Use a C18 column with a Methanol/Water gradient (0.1% Formic Acid). The dibromo species will elute after the monobromo and before the tribromo species.
- TLC: Silica gel, Hexane:Ethyl Acetate (3:1). Visualize with UV and Ferric Chloride ( ) stain (phenols turn purple/black).

## References

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## Sources

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- 3. Methyl 3,5-Dihydroxybenzoate | C<sub>8</sub>H<sub>8</sub>O<sub>4</sub> | CID 75076 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
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